Boc-6-bromo-DL-tryptophan
Overview
Description
Boc-6-bromo-DL-tryptophan is a chemical compound with the molecular formula C16H19BrN2O4 and a molecular weight of 383.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Boc-6-bromo-DL-tryptophan is represented by the formula C16H19BrN2O4 .Physical And Chemical Properties Analysis
Boc-6-bromo-DL-tryptophan has a molecular weight of 383.24 and a molecular formula of C16H19BrN2O4 . Other physical and chemical properties such as density and boiling point are not provided in the search results.Scientific Research Applications
Modular Synthesis of Aryl-Substituted Tryptophan Derivatives
One application involves the modular synthesis of aryl-substituted tryptophan derivatives through a combination of biocatalytic halogenation and chemocatalytic cross-coupling reactions. Frese et al. (2016) describe a process where bromo substituents are regioselectively incorporated into tryptophan, followed by Suzuki–Miyaura cross-coupling reactions and Boc protection, yielding derivatives useful in peptide or peptidomimetic synthesis (Frese et al., 2016).
Building Blocks for Peptide Chemistry
Mollica et al. (2011) report an efficient pathway for synthesizing 5,6-dibromo-tryptophan derivatives, starting from 6-Br-isatin. This synthesis pathway includes selective bromination, reduction, alkylation, and enzymatic optical resolution, culminating in N α -Boc protection of the S form of 5,6-dibromo-tryptophan, showcasing its importance as a building block in peptide chemistry (Mollica et al., 2011).
Biocompatible Fluorescent Polymers
Roy et al. (2013) explored the RAFT polymerization of methacrylates containing a tryptophan moiety, leading to biocompatible fluorescent polymers with smart pH-responsiveness. These polymers exhibit chiroptical and fluorescence behavior, offering applications in biomedicine, particularly in siRNA delivery due to their excellent biocompatibility and responsive nature (Roy et al., 2013).
Halogenase Enzyme Characterization
Zeng & Zhan (2011) characterized a tryptophan 6-halogenase from Streptomyces toxytricini, which halogenates both L- and D-tryptophan to yield 6-chloro or 6-bromo derivatives. This enzyme's optimal activity provides a foundation for understanding natural product biosynthesis involving halogenated tryptophan residues (Zeng & Zhan, 2011).
Drug Delivery Applications
Voda et al. (2016) synthesized amphiphilic triblock copolymers using Nα-Boc-L-tryptophan, investigating their self-assembly behavior for potential drug delivery applications. Their findings suggest that the hydrophobic block length influences the aggregate size in solution, with implications for controlled drug release and stabilization in the hydrophobic core through π–π interactions (Voda et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRGNBUFSULZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-6-bromo-DL-tryptophan |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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